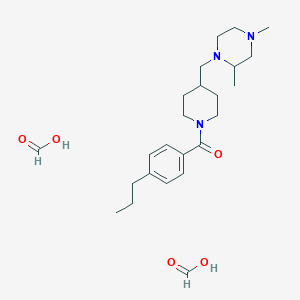![molecular formula C24H22N4O3S B3020861 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848734-66-7](/img/structure/B3020861.png)
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . Quinoxaline derivatives are known for their wide range of physicochemical and biological activities .
Scientific Research Applications
Heterocyclic Compounds and Chemical Synthesis
Heterocyclic compounds, particularly quinoxalines and their derivatives, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline falls within this class and benefits from the versatile chemical properties of quinoxalines. These properties allow for the synthesis of compounds with potential applications in drug development, including as antimicrobial agents and in the treatment of chronic diseases. The structural modification of quinoxalines, including substitutions at various positions, enables the creation of derivatives with targeted biological activities (Pereira et al., 2015; Irfan et al., 2021).
Anticorrosive and Industrial Applications
The chemical structure of quinoxaline derivatives, including the compound , provides significant anticorrosive properties. These derivatives are utilized in the protection of metals against corrosion, offering a sustainable solution for industrial applications. The presence of polar substituents such as methoxy groups enhances the effectiveness of these compounds in forming stable chelating complexes with metallic surfaces, highlighting the importance of structural variations for specific applications (Verma et al., 2020).
Biological Activities and Drug Development
Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The synthesis of novel quinoxaline derivatives, such as 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, contributes to the exploration of new therapeutic agents. These compounds serve as key scaffolds in the development of drugs targeting various diseases, demonstrating the potential of quinoxaline derivatives in medicinal chemistry (Shang et al., 2018).
Environmental and Sensor Applications
Quinoxaline derivatives also find applications in environmental science, particularly in the remediation of pollutants. The redox-active properties of these compounds enable their use as mediators in enzymatic processes for the degradation of recalcitrant pollutants in wastewater. This highlights the compound's potential in environmental cleanup efforts, contributing to the development of sustainable and efficient methods for pollution control (Husain & Husain, 2007).
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-11-13-19(14-12-17)32(29,30)28-16-27(15-18-7-3-6-10-22(18)31-2)23-24(28)26-21-9-5-4-8-20(21)25-23/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBMLHPAHMYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)
![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020783.png)



![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)




![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)